3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
Properties
IUPAC Name |
3,4-dichloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-13(7-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-5-6-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMQWLYGPOKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the m-tolyl group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with m-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination of the benzene ring:
Formation of the benzohydrazide moiety: This final step involves the reaction of the chlorinated intermediate with hydrazine hydrate under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have been reported to induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways and caspase activation .
- Antimicrobial Properties : The compound has shown promising results against a range of bacterial and fungal strains. Its efficacy can be attributed to the presence of the pyrazole ring, which is known for enhancing antimicrobial activity .
- Analgesic Effects : Some studies suggest that related hydrazones possess analgesic properties. The mechanism may involve modulation of pain pathways or inhibition of specific inflammatory mediators .
Case Studies
Several case studies have documented the applications and effects of this compound:
- Anticancer Research : A study evaluating the anticancer potential of pyrazolo derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. The study concluded that the compound could be a lead candidate for further development as an anticancer drug .
- Antimicrobial Evaluation : In a comprehensive antimicrobial screening, the compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on
Biological Activity
3,4-Dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. In particular, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.
- Mechanism of Action : The anticancer effect is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, pyrazole derivatives may inhibit the activity of kinases involved in the MAPK/ERK pathway or affect apoptotic signaling cascades.
- Case Study : A study involving similar pyrazole compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects due to synergistic interactions .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well documented. The compound has been shown to exhibit inhibitory effects on pro-inflammatory cytokines.
- Research Findings : In vitro studies indicated that this compound could significantly reduce levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been explored.
- Evaluation : Compounds structurally related to this compound were tested against various bacterial strains. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Data Summary
Comparison with Similar Compounds
Substituent Variations on the Benzohydrazide Moiety
Key Insights :
- Chlorine vs. Methoxy/Hydroxy : Dichloro substitution increases hydrophobicity, favoring penetration through lipid membranes, whereas methoxy/hydroxy groups improve solubility but may reduce potency .
- Electronic Effects : Electron-withdrawing Cl atoms may enhance electrophilicity, influencing interactions with biological targets like enzymes or receptors.
Variations in the Aryl Group on the Pyrazolo[3,4-d]Pyrimidine Core
Key Insights :
Antimicrobial Activity
- Benzothiazole-Pyrazolo[3,4-d]Pyrimidine Derivatives (): Compounds with benzothiazole substitutions showed activity against P. aeruginosa and C. albicans, suggesting the pyrazolo-pyrimidine core is critical for antimicrobial action .
- Target Compound : The dichloro groups may enhance broad-spectrum activity by disrupting microbial membrane integrity or inhibiting essential enzymes.
Anti-inflammatory and Analgesic Potential
- Benzothiazole Derivative 3j (): Exhibited significant analgesic and anti-inflammatory effects, highlighting the role of substituents in modulating COX inhibition .
- Target Compound : Dichloro substitution could potentiate anti-inflammatory activity by stabilizing interactions with COX-2’s hydrophobic pocket.
Melting Points and Stability
- Diamine Derivatives (): Melting points ranged from 215–271°C, correlating with crystalline stability. The target compound’s dichloro groups likely increase melting points compared to methoxy analogs .
- Synthetic Routes : Analogous compounds () were synthesized via reflux with formamide or nucleophilic substitutions, suggesting the target compound could follow similar pathways with adjusted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
